Cas no 1873897-11-0 (1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester)
![1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/1873897-11-0x500.png)
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester
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- インチ: 1S/C13H22O3/c1-5-7-12(10(14)15-6-2)13(16-12)9-8-11(13,3)4/h5-9H2,1-4H3
- InChIKey: GRDAMUPOHSELSJ-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCC2(C)C)C1(CCC)C(OCC)=O
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699781-2.5g |
ethyl 4,4-dimethyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1873897-11-0 | 2.5g |
$2155.0 | 2023-03-10 | ||
Enamine | EN300-699781-0.5g |
ethyl 4,4-dimethyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1873897-11-0 | 0.5g |
$1056.0 | 2023-03-10 | ||
Enamine | EN300-699781-0.1g |
ethyl 4,4-dimethyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1873897-11-0 | 0.1g |
$968.0 | 2023-03-10 | ||
Enamine | EN300-699781-0.25g |
ethyl 4,4-dimethyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1873897-11-0 | 0.25g |
$1012.0 | 2023-03-10 | ||
Enamine | EN300-699781-10.0g |
ethyl 4,4-dimethyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1873897-11-0 | 10.0g |
$4729.0 | 2023-03-10 | ||
Enamine | EN300-699781-1.0g |
ethyl 4,4-dimethyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1873897-11-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-699781-0.05g |
ethyl 4,4-dimethyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1873897-11-0 | 0.05g |
$924.0 | 2023-03-10 | ||
Enamine | EN300-699781-5.0g |
ethyl 4,4-dimethyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate |
1873897-11-0 | 5.0g |
$3189.0 | 2023-03-10 |
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl esterに関する追加情報
1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester (CAS No. 1873897-11-0): A Comprehensive Overview in Modern Chemical Biology
The compound 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester, identified by its CAS number 1873897-11-0, represents a fascinating molecule in the realm of chemical biology. This spirocyclic ester, characterized by its unique structural framework, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The spirocyclic core, composed of an oxygen atom linking two six-membered rings, introduces a rigid and conformationally constrained scaffold that is highly valuable for designing bioactive molecules.
In recent years, the exploration of spirocyclic compounds has been extensively studied for their ability to mimic natural product scaffolds and exhibit enhanced binding affinity to biological targets. The specific arrangement of substituents in 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester contributes to its unique pharmacological profile. The ethyl ester functionality at the carboxylic acid position not only influences the solubility and metabolic stability but also provides a versatile handle for further chemical modifications.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel therapeutic agents. The dimethyl substitution at the spiro center and the propyl group at the second ring introduce specific steric and electronic properties that can be exploited to modulate interactions with biological receptors. This has led to its investigation in various pharmacological assays aimed at identifying compounds with therapeutic potential.
Recent studies have highlighted the utility of spirocyclic esters in the development of kinase inhibitors, particularly those targeting oncogenic pathways. The rigid framework of 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester allows for precise tuning of molecular interactions with protein targets, making it an attractive scaffold for drug design. Moreover, the presence of multiple chiral centers provides opportunities for developing enantiomerically pure compounds with improved pharmacokinetic profiles.
The compound's structural features also make it a valuable tool for computational chemistry studies. Molecular modeling simulations have been employed to elucidate its binding mode with various biological targets, providing insights into its potential as a lead compound or intermediate in drug discovery campaigns. These studies have revealed that the spirocyclic core enhances binding affinity through favorable van der Waals interactions and hydrophobic effects.
In addition to its pharmaceutical applications, 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester has shown promise in materials science research. Its unique structural motifs have been explored in the development of liquid crystals and supramolecular assemblies, where the spirocyclic core contributes to stable molecular architectures and tunable material properties.
The synthesis of this compound represents a challenging yet rewarding endeavor for organic chemists. Multi-step synthetic routes have been developed that leverage transition metal catalysis and asymmetric methodologies to construct the spirocyclic framework with high enantioselectivity. These synthetic strategies not only highlight the versatility of modern organic chemistry but also provide access to a diverse library of spirocyclic derivatives for further exploration.
Future research directions may focus on expanding the chemical space around this scaffold by introducing novel substituents and exploring different functionalization patterns. The integration of 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester into fragment-based drug discovery programs could yield innovative lead compounds with improved efficacy and reduced side effects.
Overall, 1-Oxaspiro[2.3]hexane-2-carboxylic acid, 4,4-dimethyl-2-propyl-, ethyl ester (CAS No. 1873897-11-0) exemplifies the importance of structural innovation in chemical biology. Its unique properties make it a valuable asset in pharmaceutical research and a promising candidate for future therapeutic applications.
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